![molecular formula C15H9ClFN3OS B2624814 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide CAS No. 392242-02-3](/img/structure/B2624814.png)
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide
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Overview
Description
“N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide” is a chemical compound that is part of a class of molecules known as 1,3,4-thiadiazoles . Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibit a wide variety of biological activity . The 1,3,4-thiadiazole nucleus is one of the most important and well-known heterocyclic nuclei, which is a common and integral feature of a variety of natural products and medicinal agents .
Synthesis Analysis
Starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophen-yl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by a nucleophilic attack of the amines to give the title sulfonamides .
Molecular Structure Analysis
The molecular structure of “N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide” was confirmed by NMR, IR, and elemental analysis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide” include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack .
Scientific Research Applications
Antiviral Activity
The synthesis of this compound has been investigated for its antiviral properties. Specifically, compounds derived from it have demonstrated activity against the tobacco mosaic virus (TMV) . Further research could explore its potential as an antiviral agent against other viruses.
Antitubercular Agents
While not directly studied for antitubercular activity, related 1,3,5-oxadiazole derivatives have shown promise in this field . Investigating the potential of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide in inhibiting Mycobacterium tuberculosis could be worthwhile.
Antifungal Properties
Sulfonamide derivatives, including those with a 1,3,4-thiadiazole moiety, have been reported to possess antifungal activity . Exploring the efficacy of this compound against fungal pathogens could be valuable.
Herbicidal Applications
Certain sulfonamide derivatives have demonstrated herbicidal properties for agricultural use . Investigating whether N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide exhibits similar effects on weed control could be relevant.
Anticonvulsant Activity
Although not directly studied for this purpose, other 1,3,4-thiadiazoles have displayed anticonvulsant properties . Further research could explore whether this compound has similar effects.
Other Biological Activities
1,3,4-Thiadiazoles have been associated with antibacterial properties . Investigating the antibacterial potential of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide could provide valuable insights.
Mechanism of Action
Target of Action
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide is a synthetic compound that has been studied for its potential antitubercular activity . The primary targets of this compound are the cell lines of Mycobacterium tuberculosis , a bacterium that causes tuberculosis. The compound’s interaction with these cell lines is believed to inhibit their growth .
Mode of Action
It is suggested that the activities of this compound can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This interaction may disrupt the normal functioning of the Mycobacterium tuberculosis cells, thereby inhibiting their growth .
Biochemical Pathways
Given its proposed mode of action, it is likely that this compound interferes with the biochemical pathways essential for the growth and survival of mycobacterium tuberculosis .
Result of Action
The molecular and cellular effects of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide’s action are believed to be the inhibition of the growth of Mycobacterium tuberculosis cells . This is likely achieved through the disruption of essential biochemical pathways within these cells .
properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFN3OS/c16-11-5-1-10(2-6-11)14-19-20-15(22-14)18-13(21)9-3-7-12(17)8-4-9/h1-8H,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYUTXULNNILGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide |
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